Tert-butyl 3-nitrobenzoate
Overview
Description
Tert-butyl 3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a white to yellow solid that is primarily used in organic synthesis and research. This compound is known for its role as an intermediate in the synthesis of various chemical products and its utility in different chemical reactions.
Scientific Research Applications
Tert-butyl 3-nitrobenzoate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 3-nitrobenzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . This site is often the target for various chemical reactions due to its unique reactivity pattern .
Mode of Action
The mode of action of this compound involves interactions with its targets that result in chemical transformations . For instance, in reactions at the benzylic position, the compound can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) attacks the benzylic carbon, leading to the substitution of the tert-butyl group .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis . The compound’s unique reactivity pattern allows it to participate in various chemical transformations, influencing biosynthetic and biodegradation pathways . The specific pathways affected can vary depending on the reaction conditions and the presence of other reactants .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight (22323 Da) and logP value (305), suggest that it may have moderate bioavailability
Result of Action
The result of this compound’s action is the transformation of organic molecules . By interacting with its targets, the compound can facilitate the formation of new chemical bonds and the breaking of old ones, leading to the synthesis of new organic compounds . The specific molecular and cellular effects can vary depending on the reaction conditions and the presence of other reactants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental persistence and potential for bioaccumulation suggest that it may have long-term environmental impacts .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a probe in NMR studies to analyze macromolecular complexes . The tert-butyl group attached to the compound provides high sensitivity in NMR spectroscopy, making it a valuable tool for studying large biomolecular assemblies . Additionally, this compound can participate in reactions such as the Suzuki–Miyaura coupling, where it acts as a reagent in the formation of carbon-carbon bonds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in human colon cell lines, leading to cellular injury . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to trigger autophagy in RAW 264.7 cells by inhibiting the Akt/mTOR signaling pathway . This indicates that this compound can significantly impact cellular homeostasis and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been used in studies involving the nitration of aromatic compounds, where it acts as a source of oxygen and nitrogen . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments . Its degradation products may also have distinct biochemical properties that need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage . It is essential to determine the appropriate dosage range to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . The distribution of this compound is a key factor in determining its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleolus, where it can interact with nucleolar proteins and participate in ribosome biogenesis . The subcellular localization of this compound is essential for understanding its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: The ester group can be hydrolyzed to form 3-nitrobenzoic acid using aqueous sodium hydroxide or other basic conditions.
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Aqueous sodium hydroxide, potassium hydroxide.
Nucleophilic Aromatic Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed:
Reduction: 3-Aminobenzoate derivatives.
Substitution: 3-Nitrobenzoic acid.
Nucleophilic Aromatic Substitution: Various substituted benzoates depending on the nucleophile used.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 3-nitrobenzoate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
Isopropyl 3-nitrobenzoate: Similar in structure but with an isopropyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 3-nitrobenzoate is unique due to the bulky tert-butyl group, which can influence the steric and electronic properties of the molecule. This can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474798 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58656-99-8 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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